![molecular formula C16H16N8O4S B2995258 4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide CAS No. 450345-57-0](/img/structure/B2995258.png)
4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
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Description
4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16N8O4S and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications
Molecular Complex Formation
Research on molecular complexes involving derivatives similar to "4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide" has shown significant findings. For instance, the molecular adducts of sulfamethazine, a compound with a similar structure, with indole-2-carboxylic acid and 2,4-dinitrobenzoic acid, have been prepared, revealing associative hydrogen-bonding interactions important for drug design and molecular recognition processes (Lynch, Sandhu, & Parsons, 2000).
Antitumor and Antibacterial Applications
The compound's derivatives have been investigated for their antitumor and antibacterial activities. A study synthesized a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for in vitro activity against human tumor cell lines and showed higher activity than the standard drug doxorubicin in some cases (Hafez, Alsalamah, & El-Gazzar, 2017).
Drug Design and Synthesis
Significant effort has been directed towards the design and synthesis of compounds containing the pyrimidine motif for their potential as cyclin-dependent kinase 2 (CDK2) inhibitors, showcasing the compound's relevance in developing cancer therapeutics. An efficient synthesis pathway has been developed for 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines, resulting in derivatives with excellent potency against CDK2, a crucial target for cancer therapy (Marchetti et al., 2007).
Structural Analysis and Interactions
Detailed structural analysis of similar compounds provides insights into their potential applications in drug development and molecular engineering. For example, studies on the crystal structures of sulfamethazine and its interactions with various acids have contributed to understanding the role of sulfonamide in mimicking carboxylate anions, which is crucial for the design of more effective drug molecules (Balasubramani, Muthiah, & Lynch, 2007).
properties
IUPAC Name |
4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINVHXPGBSAHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
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